molecular formula C17H27N3O B15057233 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

Cat. No.: B15057233
M. Wt: 289.4 g/mol
InChI Key: DYPWIISJAITNTC-WMCAAGNKSA-N
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Description

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is a chiral pyrrolidine-based compound featuring a benzyl(ethyl)amino-methyl substituent at the 2S position of the pyrrolidine ring and a 2-aminopropan-1-one moiety. Its molecular formula is C₁₆H₂₅N₃O, with a molecular weight of 275.39 g/mol (derived from structurally similar compounds in ). While direct pharmacological data are unavailable, its structural analogs (e.g., CAS 1401669-12-2) have been cataloged as intermediates in drug synthesis.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)13-16-10-7-11-20(16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1

InChI Key

DYPWIISJAITNTC-WMCAAGNKSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The cyclopropyl analog (CAS 1401665-37-9) exhibits higher lipophilicity (logP ~2.8 estimated) due to its nonpolar cyclopropyl group, which may enhance membrane permeability.
  • Stereochemical Impact : The 2S configuration in the target compound versus 3R in CAS 1401669-12-2 alters spatial orientation, which could affect interactions with chiral biological targets.

Backbone-Modified Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
(2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Listed in C₁₃H₁₇NO₂ 231.28 Benzyloxy replaces amino group; altered H-bonding
1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Listed in C₁₄H₁₇NO 215.29 Aromatic 4-methylphenyl group; increased rigidity

Key Observations:

  • Hydrogen Bonding: The target compound’s amino group enables stronger hydrogen bonding compared to the benzyloxy analog (), which may improve solubility in polar solvents.
  • Aromatic Interactions: The 4-methylphenyl analog () lacks the benzyl(ethyl)amino group but introduces aromaticity, favoring π-π stacking in hydrophobic environments.

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one with high yield?

  • Methodological Answer : Synthesis optimization should focus on:
  • Stepwise functionalization : Introduce the pyrrolidine moiety first via nucleophilic substitution, followed by benzyl(ethyl)amino-methyl group installation (e.g., reductive amination) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates for amine alkylation steps .
  • Catalysis : Use potassium carbonate or similar bases to deprotonate amines and drive reactions to completion .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate intermediates and final product .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of the chiral pyrrolidine core?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration, especially for crystalline derivatives (e.g., analogous pyrrolidine structures in Acta Crystallographica reports) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers and assess enantiomeric excess .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to confirm spatial arrangements of substituents .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer :
  • HPLC-MS : Employ reverse-phase C18 columns (e.g., Agilent Zorbax) with a water/acetonitrile gradient (0.1% formic acid) to detect impurities ≤0.5% .
  • Elemental analysis : Compare experimental C/H/N/O percentages to theoretical values (deviation ≤0.4% indicates high purity) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic parameters (e.g., Arrhenius plots) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using HPLC-DAD .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., GPCRs). Parameterize force fields for amine and carbonyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrrolidine nitrogen) .
  • QSAR models : Corrogate substituent effects (e.g., benzyl vs. ethyl groups) on activity using Hammett or Hansch parameters .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite profiling : Identify species-specific metabolites via LC-HRMS (e.g., oxidative deamination products in liver microsomes) .
  • Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC50 values with in vivo LD50 data .
  • Endpoint harmonization : Use OECD guidelines (e.g., Test No. 423) to standardize acute oral toxicity assays across models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :
  • Standardize solvents : Compare solubility in identical solvent systems (e.g., phosphate-buffered saline vs. DMSO) at 25°C .
  • Control crystallinity : Use XRPD to confirm amorphous vs. crystalline forms, as crystallinity reduces apparent solubility .
  • Validate methods : Cross-check shake-flask vs. nephelometry results to rule out instrumentation bias .

Structural and Functional Insights

Q. What synthetic routes enable selective modification of the benzyl(ethyl)amino-methyl group?

  • Methodological Answer :
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during benzyl group functionalization .
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions can replace benzyl groups with aryl/heteroaryl substituents (e.g., Pd(OAc)₂, SPhos ligand) .

Experimental Design Templates

Design a study to evaluate the compound’s enantiomer-specific pharmacokinetics.

  • Methodological Answer :
  • Animal cohorts : Administer racemic vs. enantiopure forms to Sprague-Dawley rats (n=6/group) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Analytics : Quantify enantiomers using chiral LC-MS/MS (LOQ: 1 ng/mL) .

Notes

  • Reliable Sources : Peer-reviewed journals (e.g., Acta Crystallographica), synthetic protocols (), and environmental chemistry frameworks () were prioritized.
  • Methodological Rigor : Answers emphasize reproducibility, standardization, and cross-validation to address research-grade challenges.

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